ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 2,2-bis(trifluoromethyl)aniline with ethyl oxalyl chloride, followed by cyclization and oxidation steps to form the quinazoline ring . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2,2-bis(trifluoromethyl)chromane-6-carbaldehyde: Another compound with trifluoromethyl groups, used in similar applications.
2,2-bis(trifluoromethyl)aniline: A precursor in the synthesis of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate.
Uniqueness
Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate is unique due to its specific quinazoline structure and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
170029-40-0 |
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Molecular Formula |
C13H10F6N2O3 |
Molecular Weight |
356.22g/mol |
IUPAC Name |
ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H10F6N2O3/c1-2-24-10(23)21-9(22)7-5-3-4-6-8(7)20-11(21,12(14,15)16)13(17,18)19/h3-6,20H,2H2,1H3 |
InChI Key |
GIILDSMAVKBKOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2NC1(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2NC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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